N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
“N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” appears to be a complex organic compound. It contains several functional groups including a tetrazole, a furan, a pyrimidine, and a carboxamide.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings (tetrazole and pyrimidine) and a furan ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The tetrazole ring, for example, is known to participate in various reactions due to the presence of nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxamide could influence its solubility in water.Scientific Research Applications
Novel Antiprotozoal Agents
Research has identified compounds with structures similar to N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as potential antiprotozoal agents. For instance, a study on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines reported strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, suggesting the relevance of such compounds in developing treatments for protozoal infections (Ismail et al., 2004).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel compounds have been a significant area of research. For example, studies on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other derivatives have shown potential anti-inflammatory and analgesic properties, indicating the therapeutic applications of such chemical structures (Abu‐Hashem et al., 2020).
Anticancer and Anti-Inflammatory Activities
Compounds with related structures have been explored for their anticancer and anti-inflammatory activities. Research into novel pyrazolopyrimidines derivatives, for instance, has highlighted their potential as anticancer and anti-5-lipoxygenase agents, offering insights into the design of new therapeutic agents (Rahmouni et al., 2016).
Antidiabetic Screening
The exploration of dihydropyrimidine derivatives for antidiabetic properties is another area of interest. A study on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives demonstrated potential α-amylase inhibition, suggesting the utility of such compounds in managing diabetes (Lalpara et al., 2021).
Safety And Hazards
As with any chemical compound, handling “N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” would require appropriate safety measures. Without specific information, it’s difficult to provide detailed safety and hazard information.
Future Directions
The future research directions would depend on the intended use of this compound. It could potentially be used in the development of new pharmaceuticals, given the presence of several functional groups that are common in drug molecules.
properties
IUPAC Name |
3-(furan-2-ylmethyl)-2,4-dioxo-N-[4-(tetrazol-1-yl)phenyl]-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O4/c25-15(20-11-3-5-12(6-4-11)24-10-19-21-22-24)14-8-18-17(27)23(16(14)26)9-13-2-1-7-28-13/h1-8,10H,9H2,(H,18,27)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUULZUJDXAJXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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